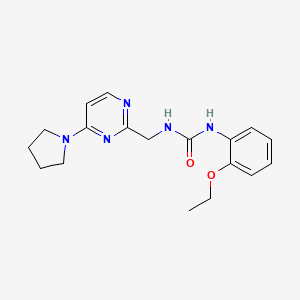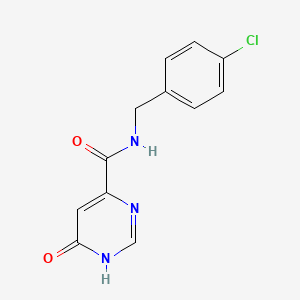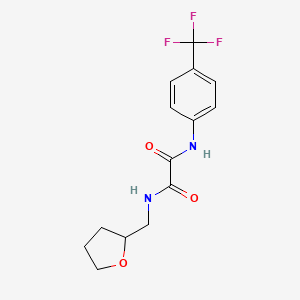![molecular formula C16H22N4O2S B2876130 N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1798698-79-9](/img/structure/B2876130.png)
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTZ belongs to the class of compounds known as thiazolylmethylmorpholines and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has been extensively studied for its potential pharmacological applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. This compound has also been shown to exhibit antipsychotic and anti-tumor activities, making it a promising candidate for drug development in these areas. Additionally, this compound has been used as a tool compound for studying the role of the sigma-1 receptor in various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is not fully understood, but it is known to bind to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes. Binding of this compound to the sigma-1 receptor has been shown to modulate calcium signaling, activate the mitogen-activated protein kinase (MAPK) pathway, and regulate the activity of various ion channels. These effects are thought to underlie the pharmacological activities of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, this compound has been shown to modulate calcium signaling, regulate ion channel activity, and activate the MAPK pathway. These effects can lead to changes in neurotransmitter release, neuronal excitability, and cell proliferation, among other processes. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activities, which may be related to its effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is that it is a well-characterized compound that has been extensively studied for its pharmacological activities. This makes it a useful tool compound for studying the role of the sigma-1 receptor in various biological processes. Additionally, this compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of the sigma-1 receptor and its role in various biological processes, which may lead to the identification of new drug targets. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more suitable for use in pharmacological research.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide involves the reaction of 1-cyanocyclohexane with 2-(1,3-thiazol-2-yl)morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and yields this compound as a white crystalline solid with a melting point of 158-160°C. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in pharmacological research.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c17-12-16(4-2-1-3-5-16)19-14(21)11-20-7-8-22-13(10-20)15-18-6-9-23-15/h6,9,13H,1-5,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKGMGPXXMVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)

![N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2876065.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2876067.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B2876069.png)